molecular formula C13H20O4 B14173223 (3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol CAS No. 923037-03-0

(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol

Cat. No.: B14173223
CAS No.: 923037-03-0
M. Wt: 240.29 g/mol
InChI Key: NNCHZAJJWNZSDU-QWHCGFSZSA-N
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Description

(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol is a chiral organic compound with a complex structure It features a phenyl group attached to a pentane backbone, with two hydroxyl groups and a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and 1,3-dihydroxy-5-pentanol.

    Formation of the Pentane Backbone: The pentane backbone is constructed through a series of reactions, including aldol condensation and reduction.

    Introduction of the Methoxymethoxy Group: The methoxymethoxy group is introduced via a protection-deprotection strategy using methoxymethyl chloride and a base such as sodium hydride.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (3S,5R) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of chiral molecules with biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule.

Properties

CAS No.

923037-03-0

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol

InChI

InChI=1S/C13H20O4/c1-16-10-17-13(9-12(15)7-8-14)11-5-3-2-4-6-11/h2-6,12-15H,7-10H2,1H3/t12-,13+/m0/s1

InChI Key

NNCHZAJJWNZSDU-QWHCGFSZSA-N

Isomeric SMILES

COCO[C@H](C[C@H](CCO)O)C1=CC=CC=C1

Canonical SMILES

COCOC(CC(CCO)O)C1=CC=CC=C1

Origin of Product

United States

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